4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
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Overview
Description
4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H13ClN2O. It is a derivative of pyrrolidinone, characterized by the presence of an amino group and a chlorophenylmethyl group attached to the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 2-chlorobenzylamine with a suitable pyrrolidinone precursor. One common method includes the following steps:
Formation of the Intermediate: 2-chlorobenzylamine is reacted with a suitable carbonyl compound to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives .
Scientific Research Applications
4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Material Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a tool compound in biological studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors in the central nervous system, although the exact pathways and targets are still under investigation. The compound’s structure allows it to bind to these receptors and influence their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the chlorophenylmethyl and amino groups.
Pyrrolidine-2,5-dione: Another derivative with different functional groups that may exhibit different biological activities.
Prolinol: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is unique due to the presence of both the amino and chlorophenylmethyl groups, which confer specific chemical and biological properties. These functional groups allow for a range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISTAFNTIFXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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